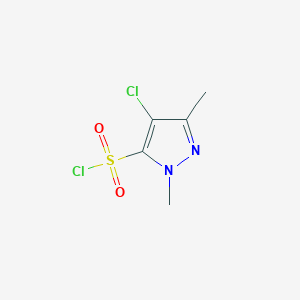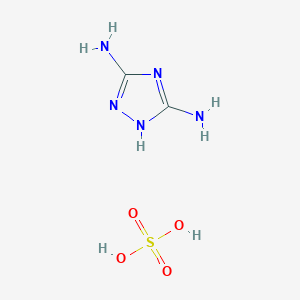
1H-1,2,4-Triazole-3,5-diamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-1,2,4-Triazole-3,5-diamine”, also known as “3,5-Diamino-1,2,4-triazole” or “Guanazole”, is a compound with the molecular formula C2H5N5 . It is used as an inhibitor of DNA synthesis, serves as an antitumor agent in the treatment of epigenetically-based diseases, and acts as a corrosion inhibitor for copper .
Molecular Structure Analysis
The molecular weight of “1H-1,2,4-Triazole-3,5-diamine” is 99.0946 . The IUPAC Standard InChIKey is PKWIYNIDEDLDCJ-UHFFFAOYSA-N . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The triazoles, of which “1H-1,2,4-Triazole-3,5-diamine” is a member, are a group of highly explosive materials that are sensitive to heat, friction, and impact . The sensitivity varies with the type of substitution to the triazole ring .Physical And Chemical Properties Analysis
“1H-1,2,4-Triazole-3,5-diamine” is a solid with a melting point of 202-205 °C (lit.) . It has a predicted boiling point of 473.7±28.0 °C and a predicted density of 1.686±0.06 g/cm3 . It is soluble in water .Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
1H-1,2,4-Triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine sulfate, have been extensively explored due to their diverse biological activities. They are considered pivotal in the development of new drugs. The triazole core is recognized for its varied structural variations and biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. Ongoing research continues to evaluate these compounds across several biological targets, highlighting their significance in medicinal chemistry (Ferreira et al., 2013).
Functional Materials and Synthesis
Dibromo-triazoles and their amino derivatives, closely related to 1H-1,2,4-Triazole-3,5-diamine sulfate, are recognized as important functional materials. Their synthesis and structural characterization have been detailed, providing insights into their potential applications in materials chemistry due to their high biological activity, low toxicity, and systemic nature (Yu et al., 2014).
Corrosion Inhibition
Research into triazoles, including 1H-1,2,4-Triazole-3,5-diamine sulfate, has also covered their application as corrosion inhibitors. A quantum chemical study has been conducted to understand their effectiveness in protecting metals like copper from corrosion, especially in acid media. Theoretical data from such studies provide valuable insights into their practical applications (Zarrouk et al., 2013).
Electrochemical Stability
1H-1,2,4-Triazole derivatives have been identified as beneficial in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), with a notable electrochemical stability under fuel cell operating conditions. This highlights their potential in energy and fuel cell technologies (Li et al., 2005).
Luminescent Properties
The luminescent properties of triazole-based compounds have been explored, indicating potential applications in optical devices, displays, and switches. The study of substituted triazoles and their crystal structures opens avenues for their use in memory devices and other applications requiring specific optical properties (Xi et al., 2021).
Safety and Hazards
“1H-1,2,4-Triazole-3,5-diamine” is air sensitive and reacts with acids and oxidizing agents . It is classified as harmful, with hazard statements H361fd - H373 - H411 . Precautionary measures include avoiding unnecessary personal contact, wearing protective clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mécanisme D'action
Target of Action
1H-1,2,4-Triazole-3,5-diamine sulfate, also known as 3,5-Diamino-1,2,4-triazole, primarily targets DNA synthesis . It is also synthesized as a cyclin-dependent kinase (CDK) inhibitor , showing potent and selective inhibitory activities against CDK1 and CDK2 .
Mode of Action
As an inhibitor of DNA synthesis, 1H-1,2,4-Triazole-3,5-diamine sulfate interferes with the replication of DNA during the cell cycle . As a CDK inhibitor, it binds to CDK1 and CDK2, preventing their interaction with cyclins and blocking the progression of the cell cycle .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK1 and CDK2 . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The inhibition of DNA synthesis also disrupts the normal functioning of the cell, leading to cell death .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of DNA synthesis and CDKs by 1H-1,2,4-Triazole-3,5-diamine sulfate leads to the arrest of the cell cycle and cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Propriétés
IUPAC Name |
sulfuric acid;1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTIYGVHKPCJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623930 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3,5-diamine sulfate | |
CAS RN |
92278-55-2 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


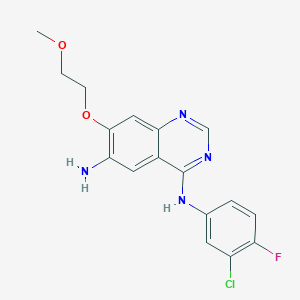

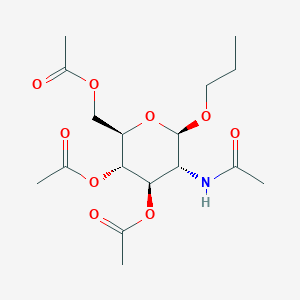


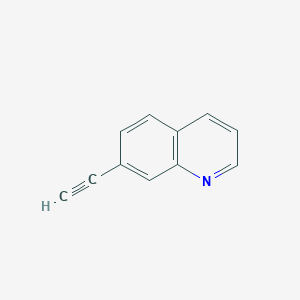

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
